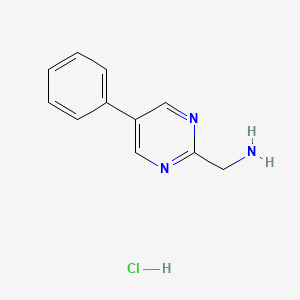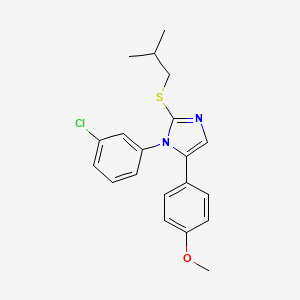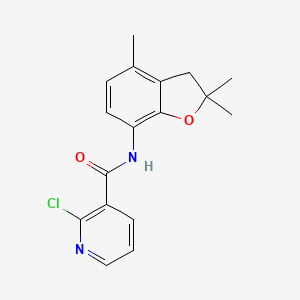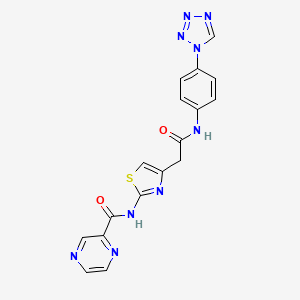
N-(4-(2-((4-(1H-tetrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(2-((4-(1H-tetrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide is a synthetic compound known for its diverse applications in various scientific fields. Its intricate molecular structure allows it to participate in a range of chemical reactions, making it valuable for research in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-((4-(1H-tetrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide involves several steps:
Formation of 4-(1H-tetrazol-1-yl)aniline: : This step typically involves the reaction of 4-nitroaniline with sodium azide under acidic conditions to form the tetrazole ring.
Coupling with 2-oxoethylthiazole: : The intermediate is then coupled with 2-oxoethylthiazole under dehydrating conditions to form the thiazolyl intermediate.
Formation of the pyrazine-2-carboxamide: : The final step involves the reaction of the thiazolyl intermediate with pyrazine-2-carboxylic acid chloride in the presence of a base to yield the desired compound.
Industrial Production Methods
Industrial production of this compound generally follows similar synthetic routes but optimized for large-scale reactions. Key factors include:
Reaction Scale-Up: : Employing large reactors and continuous flow systems to handle greater quantities.
Purification Techniques: : Using advanced chromatographic methods to ensure high purity.
Yield Optimization: : Fine-tuning reaction conditions to maximize product yield while minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-(2-((4-(1H-tetrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: : Typically under the influence of strong oxidizing agents, resulting in modifications to the thiazole or pyrazine rings.
Reduction: : Using reducing agents like sodium borohydride, leading to potential changes in the oxoethyl and carboxamide groups.
Substitution: : Especially nucleophilic substitutions at the pyrazine ring due to its electrophilic nature.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reactions: : Nucleophiles like amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: : Possible formation of sulfoxides or sulfones.
Reduction: : Formation of corresponding alcohols or amines.
Substitution: : Varied products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
This compound is utilized in various chemical research areas for its ability to undergo diverse reactions, making it a model compound for studying reaction mechanisms and pathways.
Biology
Medicine
Medicinal research explores its use as a potential pharmaceutical agent, examining its interaction with biological targets such as receptors and enzymes.
Industry
Industrially, it finds applications in materials science, particularly in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which N-(4-(2-((4-(1H-tetrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide exerts its effects largely depends on its molecular interactions. It can:
Bind to Enzyme Active Sites: : Mimicking natural substrates and inhibiting enzyme activity.
Interact with Receptors: : Modulating receptor functions due to its structural similarity to natural ligands.
Engage in Molecular Pathways: : Influencing various biochemical pathways through its reactive groups.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-(2-Oxo-2-(thiazol-2-yl)ethyl)-1H-tetrazol-1-yl)benzenamine: : Shares a similar thiazole and tetrazole structure.
N-(4-(2-(Amino(phenylamino)methylene)thiazol-2-yl)pyrazine-2-carboxamide: : Similar in having thiazole and pyrazine rings.
N-(2-((4-(1H-Tetrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-ylcarboxamide: : Shares the oxoethylthiazole and tetrazole components.
Uniqueness
N-(4-(2-((4-(1H-tetrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide stands out due to its combination of functional groups, enabling a unique range of chemical reactions and applications. Its structure affords specific interactions not commonly found in other compounds, making it particularly valuable for research and industrial applications.
For any further specifics, we could dive deeper into any particular section.
Propiedades
IUPAC Name |
N-[4-[2-oxo-2-[4-(tetrazol-1-yl)anilino]ethyl]-1,3-thiazol-2-yl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N9O2S/c27-15(21-11-1-3-13(4-2-11)26-10-20-24-25-26)7-12-9-29-17(22-12)23-16(28)14-8-18-5-6-19-14/h1-6,8-10H,7H2,(H,21,27)(H,22,23,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFQGOCHVNKIEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CC2=CSC(=N2)NC(=O)C3=NC=CN=C3)N4C=NN=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N9O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{5-[(3aS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-1,2,4-oxadiazol-3-yl}pyridine](/img/new.no-structure.jpg)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-phenoxybenzamide](/img/structure/B2401396.png)
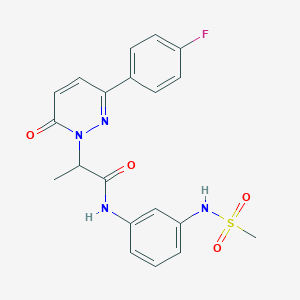
![3-fluoro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2401398.png)
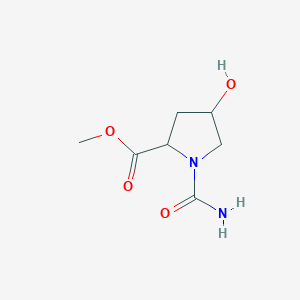
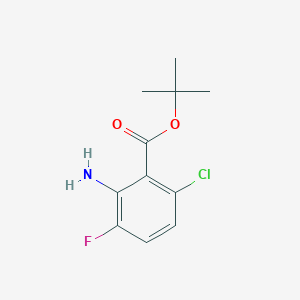
![1,3-Benzodioxol-5-yl-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B2401404.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-sulfonamide](/img/structure/B2401405.png)
